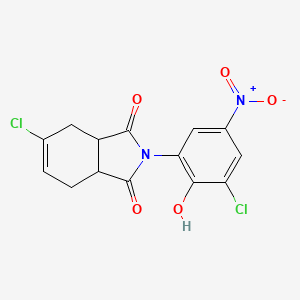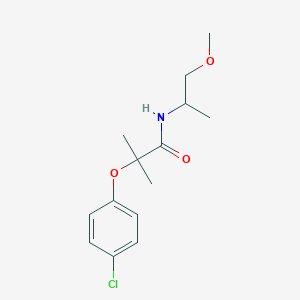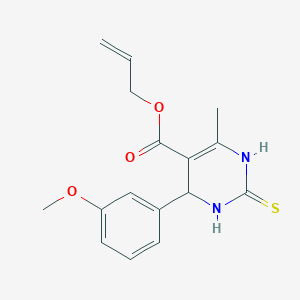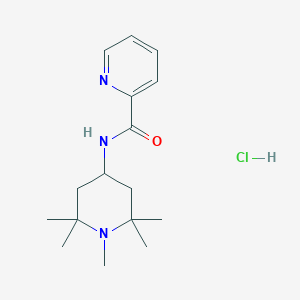![molecular formula C23H25N3O6S B4054225 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4054225.png)
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Übersicht
Beschreibung
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a useful research compound. Its molecular formula is C23H25N3O6S and its molecular weight is 471.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is 471.14640670 g/mol and the complexity rating of the compound is 845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Modulating Activity
N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, as part of the sulfonamides class, exhibits significant antimicrobial properties. Oliveira et al. (2015) explored the antimicrobial and modulating activity of a related compound, demonstrating potent effects against standard and multi-resistant strains of bacteria and fungi. This compound showed notable modulating activity when combined with amikacin against Pseudomonas aeruginosa, significantly reducing the minimum inhibitory concentration (MIC) and highlighting its potential in combating antimicrobial resistance (Oliveira et al., 2015).
Neurokinin-1 Receptor Antagonism
A derivative compound has demonstrated high affinity and oral activity as a neurokinin-1 (NK1) receptor antagonist, showing promise in pre-clinical tests for treating emesis and depression. This indicates the potential utility of N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in neurological and psychiatric disorders (Harrison et al., 2001).
Anticonvulsant Properties
The compound's morpholine group, known for its antimicrobial properties, is also a key fragment in hybrid molecules synthesized for anticonvulsant activity. Kamiński et al. (2015) synthesized new hybrid compounds joining fragments of well-known antiepileptic drugs, showing broad spectra of activity in preclinical seizure models, which suggests the potential of N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in epilepsy treatment (Kamiński et al., 2015).
Inactivation of Serine Proteases
Research into N-(sulfonyloxy)phthalimides, including compounds with similar structural motifs to N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, has shown potent inactivation of chymotrypsin and related serine proteinases. These compounds act as suicide substrates for these enzymes, suggesting applications in therapeutic interventions targeting protease-mediated diseases (Neumann & Gütschow, 1994).
Neuroprotective Effects
ONO-1924H, a compound structurally related to N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, has been studied for its neuroprotective effects against cytotoxicity in PC12 cells and ischemic cerebral damage. This highlights the potential for therapeutic applications in neuroprotection and treatment of ischemic stroke (Kamanaka et al., 2004).
Eigenschaften
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-14-12-25(13-15(2)32-14)33(30,31)18-10-8-17(9-11-18)24-21(27)16(3)26-22(28)19-6-4-5-7-20(19)23(26)29/h4-11,14-16H,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWYCEGZPKWXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[[[[4-(1-methylpropoxy)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid](/img/structure/B4054143.png)
![3-{1-[(2-fluorophenyl)acetyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B4054154.png)
![1-[(1-Propan-2-yl-2,3-dihydroindol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B4054160.png)
![(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4054167.png)
![3-{[(3-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4054175.png)

![2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4054182.png)


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4054209.png)

![2-[1-(2-chloro-3,6-difluorobenzyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B4054237.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4054238.png)
